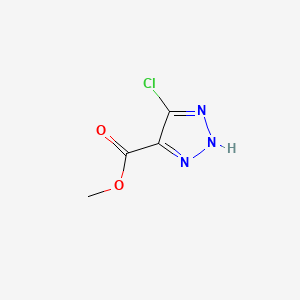

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

説明

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by a triazole ring substituted with a chlorine atom at position 5 and a methyl ester group at position 2. Its molecular formula is C₅H₅ClN₃O₂, with a molecular weight of 174.57 g/mol . This compound is structurally significant due to the electron-withdrawing chlorine substituent, which enhances its reactivity in nucleophilic substitution and cycloaddition reactions. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents and enzyme inhibitors .

特性

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-33-3 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生化学分析

Biochemical Properties

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, affecting their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole compounds can modulate the activity of kinases, which are crucial for signal transduction pathways. This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, triazole compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

生物活性

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by a triazole ring with notable biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 161.55 g/mol

- CAS Number : 88474-33-3

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Hydrazine Derivatives : Reacting hydrazine with carbonyl compounds followed by chlorination.

- Methyl Esterification : Converting the carboxylic acid group into a methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In one study, various derivatives of triazoles were evaluated for their antifungal and antibacterial activities:

| Compound | Antifungal Activity (Inhibition Rate) | Antibacterial Activity (Inhibition Rate) |

|---|---|---|

| This compound | High (specific rates vary) | High (specific rates vary) |

In vitro studies demonstrated that the synthesized compounds showed higher inhibition rates against fungal and bacterial growth compared to traditional agents like metronidazole .

Anticancer Activity

The compound's mechanism of action in cancer therapy is primarily attributed to its ability to inhibit specific enzymes or receptors involved in tumor progression. For instance, derivatives of triazoles have been shown to possess cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A-431 | 0.21 |

| Jurkat | 0.19 |

These results indicate that modifications at specific positions on the triazole ring can enhance the anticancer activity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several triazole derivatives, including this compound. The results showed potent antifungal activity against Candida species and significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study concluded that the triazole ring plays a crucial role in enhancing bioactivity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of triazole derivatives indicated that the presence of electron-withdrawing groups like chlorine at the 5-position significantly increased both antimicrobial and anticancer activities. The study emphasized optimizing substituents on the triazole ring to improve binding affinity and efficacy against target proteins .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 5-chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester and analogous triazole/pyrazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

GP% = Growth Inhibition Percentage; *LogP values estimated using fragment-based methods.

Structural and Functional Insights

Chlorine Substitution: The chlorine atom at position 5 in the triazole ring enhances electrophilicity, making the compound reactive in cross-coupling reactions. This contrasts with non-halogenated analogs (e.g., 5-methyl derivatives), which exhibit lower reactivity but better metabolic stability .

Ester vs. Carboxylic Acid : The methyl ester group improves cell membrane permeability compared to the free carboxylic acid form, as evidenced by higher bioavailability in rat models (polar surface area = ~60 Ų vs. ~90 Ų for acids). Hydrolysis to the acid form occurs in vivo, enabling prodrug strategies.

Heterocyclic Modifications: Substitution at N1 with thiazole or aryl groups (e.g., 4-chlorophenyl) significantly enhances antitumor activity. For example, 5-methyl-1-(thiazol-2-yl)-derivatives inhibit melanoma (LOX IMVI) with GP = 62.25%, while trifluoromethyl groups at C5 improve potency against lung cancer.

Pharmacokinetic Considerations

- Rotatable Bonds : The methyl ester derivative has 2 rotatable bonds (ester and triazole-CH₃), favoring oral bioavailability compared to analogs with >4 rotatable bonds.

- Polar Surface Area (PSA) : PSA = 75 Ų (methyl ester) vs. 90 Ų (carboxylic acid), aligning with optimal ranges (<140 Ų) for intestinal absorption.

準備方法

Starting Materials and Initial Functionalization

A common precursor is 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which undergoes selective substitution and carboxylation reactions. For example, the dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooled to low temperatures (−78°C to 0°C). A Grignard reagent such as isopropylmagnesium chloride is added to selectively replace one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole intermediates.

Carboxylation Step

The reaction mixture is then treated with carbon dioxide at low temperatures (−30°C to 0°C) to introduce the carboxylic acid group at the 4-position. This step is followed by acidification (pH 1-5) with hydrochloric acid and extraction to isolate a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Methyl Ester Formation

The mixture is dissolved in a solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1-99% to 99-1%. Alkali (inorganic or organic) and methyl iodide are added to selectively methylate the 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid, forming the methyl ester at the 4-carboxylic acid position. The reaction is conducted at 0°C to 80°C for 5 to 48 hours. After reaction completion, the product is extracted, dried, and concentrated to yield the methyl ester.

Chlorination at the 5-Position

While the above method focuses on bromine substitution, chlorination at the 5-position can be achieved by starting with 5-chloro-substituted triazole precursors or by halogen exchange reactions. The literature suggests that selective halogenation can be controlled by the choice of reagents and reaction conditions, although specific chlorination protocols for this compound are less commonly detailed in patents and publications. However, analogous methods involving halogen exchange or direct chlorination under controlled conditions are applicable.

Purification and Crystallization

The final methyl ester product is purified by crystallization from organic solvents at low temperatures (−5°C to 5°C) and dried under vacuum at 40°C. This ensures high purity and yield of the target compound.

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Bromine substitution | Isopropylmagnesium chloride in THF/METHF | −78°C to 0°C | 0.5–2 hours | Selective substitution of dibromo-triazole |

| Carboxylation | Carbon dioxide introduction | −30°C to 0°C | 5–30 minutes | Followed by acidification |

| Methylation (esterification) | Methyl iodide, alkali in THF/DMF or DMAc | 0°C to 80°C | 5–48 hours | Selective methylation of carboxylic acid |

| Purification | Crystallization in organic solvent | −5°C to 5°C | Until crystallized | Vacuum drying at 40°C |

- The method using 1-substituted-4,5-dibromo-1H-1,2,3-triazole as starting material and Grignard reagents followed by carboxylation and methylation yields the methyl ester with moderate to good yields (e.g., 64% yield reported for a cyclopropylmethyl-substituted analogue).

- The selective methylation step exploits the difference in reactivity between the 4-carboxylic acid and 5-bromo substituents, allowing for efficient separation and purification of the methyl ester product.

- Reaction times and temperatures are critical for optimizing yield and purity, with longer methylation times (up to 48 hours) and controlled temperatures (0–40°C) favoring higher conversion.

- The use of mixed solvents (THF/METHF with DMF or DMAc) enhances solubility and reaction efficiency during methylation.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are essential for removing moisture before concentration steps.

- The described methods avoid excessive quaternization and isomerization side reactions by careful control of reagent stoichiometry and reaction conditions.

The preparation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester involves a multi-step synthetic approach starting from halogenated triazole precursors, selective Grignard substitution, carboxylation with carbon dioxide, and methyl ester formation via methyl iodide alkylation. The process requires precise temperature control, solvent selection, and purification techniques to achieve high yield and purity. The described methods are supported by detailed patent literature and research findings, providing a robust framework for the synthesis of this compound.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester?

Methodological Answer:

The compound is typically synthesized via cycloaddition or functionalization of pre-existing triazole cores. For example:

- Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Azido intermediates (e.g., methyl 2-azidoacetate) react with β-ketoesters or propiolates under Cu(I) catalysis (e.g., CuI with triethylamine) to form triazole esters. Reaction conditions (solvent, temperature, catalyst loading) influence regioselectivity and yield .

- Dimroth rearrangement: Aryl azides react with β-ketoesters in basic conditions (e.g., sodium methoxide in methanol) to yield triazole esters. For example, heating 4-methylphenyl azide with ethyl 3-oxo-3-(pyridin-4-yl)propanoate under reflux produces analogous triazole derivatives in ~87% yield .

- Post-functionalization: Chlorination of pre-formed triazole esters using reagents like SOCl₂ or PCl₃ can introduce the chloro substituent at the 5-position .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or LCMS) during structural verification?

Methodological Answer:

- Multi-technique validation: Cross-validate NMR (e.g., ¹H, ¹³C, DEPT) with LCMS and IR. For example, the methyl ester group in this compound typically shows a singlet at ~3.8–4.0 ppm in ¹H NMR and a molecular ion peak [M+H]⁺ in LCMS matching the calculated molecular weight (e.g., m/z 175.03 for C₅H₅ClN₃O₂) .

- X-ray crystallography: Use SHELXL for refinement of single-crystal structures. For example, SHELX software can resolve ambiguities in tautomeric forms or regiochemistry by precisely determining bond lengths and angles .

- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra, particularly when overlapping signals occur in crowded regions .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC/GC-MS: Quantify impurities using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. GC-MS is suitable for volatile byproducts .

- Elemental analysis: Verify C, H, N, Cl content (e.g., calculated for C₅H₅ClN₃O₂: C 34.21%, H 2.87%, N 23.94%, Cl 20.19%) .

- Melting point determination: Compare observed values with literature data (if available) to detect polymorphic impurities .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

- DFT calculations: Model transition states to predict regioselectivity in cycloaddition reactions. For example, calculate activation energies for 1,4- vs. 1,5-triazole formation under varying catalysts .

- Machine learning (ML): Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, or catalysts. For instance, ML can identify DMF or THF as superior solvents for azide-alkyne reactions .

- Kinetic studies: Use Arrhenius plots to determine rate constants for chlorination steps, enabling precise control of reaction time and temperature .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP and polar surface area (PSA): The methyl ester group reduces polarity (logP ~1.5) compared to the free acid (logP ~0.2), enhancing lipid solubility. PSA <100 Ų suggests moderate membrane permeability .

- Hydrolytic stability: The ester moiety is prone to hydrolysis in aqueous basic conditions. Stability studies in buffers (pH 1–12) at 25–37°C can determine degradation kinetics .

- Crystallinity: Amorphous forms may exhibit higher solubility but lower stability. XRPD (X-ray powder diffraction) can characterize polymorphs .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for anticancer applications?

Methodological Answer:

- Core modifications: Replace the chloro group with methyl or phenyl to assess steric/electronic effects. For example, 5-methyl derivatives showed 40% inhibition of NCI-H522 lung cancer cells .

- Ester vs. amide derivatives: Hydrolyze the methyl ester to the free acid and couple with amines (e.g., thiazole-2-amine) to enhance target binding. Triazole-4-carboxamides demonstrated GP values up to 62.47% in melanoma cells .

- In vivo profiling: Evaluate bioavailability using parameters like rotatable bonds (<10) and hydrogen bond acceptors/donors (<12) to optimize oral absorption .

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

- Azide hazards: Sodium azide (NaN₃) used in CuAAC is explosive. Use <10 mmol scale, avoid metal contact, and quench excess azide with NaNO₂/urea .

- Chlorinating agents: SOCl₂ and PCl₃ release HCl gas. Use Schlenk lines or scrubbers and work under inert atmospheres .

- Waste disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How can crystallographic data resolve tautomeric ambiguity in the triazole ring?

Methodological Answer:

- SHELXL refinement: Analyze anisotropic displacement parameters and hydrogen bonding. For example, SHELX refinement of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid confirmed the 1H tautomer via N–H···O hydrogen bonds .

- Hirshfeld surface analysis: Map intermolecular interactions to distinguish 1H vs. 2H tautomers. For chlorinated triazoles, Cl···H contacts may stabilize specific tautomers .

- Neutron diffraction: Resolve proton positions in cases where X-ray data are ambiguous .

Basic: What cell lines and assays are used to evaluate its anticancer activity?

Methodological Answer:

- NCI-60 panel: Screen against 60 human cancer cell lines (e.g., LOX IMVI melanoma, A549/ATCC lung) using sulforhodamine B (SRB) assays. GP (Growth Percentage) values <50% indicate significant inhibition .

- Apoptosis assays: Use Annexin V/PI staining in flow cytometry to quantify programmed cell death in treated vs. untreated cells .

- Mechanistic studies: Western blotting for caspase-3/9 or PARP cleavage confirms apoptosis pathways .

Advanced: How do solvent effects influence regioselectivity in triazole synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Stabilize charge-separated intermediates, favoring 1,4-regioisomers. For example, DMSO increased 1,4-selectivity to >90% in azide-β-ketoester reactions .

- Protic solvents (MeOH, H₂O): Hydrogen bonding with intermediates may shift selectivity. Methanol/water mixtures promoted 1,5-triazoles in some cases .

- Computational solvent modeling: COSMO-RS simulations predict solvation effects on transition states, guiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。